Methyl 3-bromo-5-(methoxymethoxy)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(methoxymethoxy)benzoate typically involves the bromination of methyl 3-hydroxy-5-(methoxymethoxy)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-(methoxymethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-hydroxy-5-(methoxymethoxy)benzoate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the bromine atom.
Reduction Reactions: The major product is Methyl 3-hydroxy-5-(methoxymethoxy)benzoate.
Scientific Research Applications
Methyl 3-bromo-5-(methoxymethoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(methoxymethoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxymethoxy group play crucial roles in its reactivity and binding affinity to target molecules . The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity .
Comparison with Similar Compounds
Methyl 3-(bromomethyl)benzoate: This compound has a similar structure but with a bromomethyl group instead of a bromine atom at the 3-position.
Methyl 2-bromo-5-methoxybenzoate: This compound has a bromine atom at the 2-position and a methoxy group at the 5-position.
Uniqueness: Methyl 3-bromo-5-(methoxymethoxy)benzoate is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 3-bromo-5-(methoxymethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-6-15-9-4-7(10(12)14-2)3-8(11)5-9/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPKICZDPHHKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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